molecular formula C18H17F2N3O3S2 B2997918 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole CAS No. 1203180-24-8

2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Cat. No. B2997918
M. Wt: 425.47
InChI Key: RXYROMQWLXAGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole” appears to be a complex organic molecule. It contains several functional groups, including a difluorophenyl group, a sulfonyl group, a piperazine ring, a furan ring, and a thiazole ring.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the coupling of the difluorophenyl group and the furan-thiazole moiety.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The difluorophenyl group would likely contribute to the overall polarity of the molecule, while the piperazine ring could potentially form hydrogen bonds.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfonyl group suggests that it might act as an electrophile in certain reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its stability could be influenced by the presence of the difluorophenyl group.


Scientific Research Applications

Anticancer Activity

Research into polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents at C2 of the 1,3-thiazole cycle, has shown significant anticancer activity across various cancer cell lines. This highlights the potential of such compounds, including those structurally related to 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole, in cancer treatment research (Turov, 2020).

Antimicrobial and Antifungal Activities

Studies have also explored the antimicrobial properties of azole derivatives, including those with furan and piperazine elements, demonstrating their effectiveness against various microorganisms. This suggests a potential avenue for the application of 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole in antimicrobial and antifungal therapies (Başoğlu et al., 2013).

Synthesis and Drug Development

The chemical synthesis and evaluation of thioxothiazolidin-4-one derivatives, including those with furan and chlorophenyl components, indicate their potential in inhibiting tumor growth and angiogenesis. Such research underscores the compound's relevance in the development of novel anticancer drugs (Chandrappa et al., 2010).

Pharmacological Evaluation

Novel derivatives incorporating furan-2-yl and piperazine structures have been synthesized and evaluated for their antidepressant and antianxiety activities, showcasing the compound's potential in the development of new therapeutic agents for mental health conditions (Kumar et al., 2017).

Antiviral and Anti-HIV Activities

Research into the antiviral and anti-HIV activities of derivatives, including those related to 2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole, could provide new pathways for the treatment of viral infections. This underscores the compound's potential application in antiviral therapy research (Al-Soud et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be further developed and studied.


properties

IUPAC Name

2-[[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S2/c19-13-3-4-17(14(20)10-13)28(24,25)23-7-5-22(6-8-23)11-18-21-15(12-27-18)16-2-1-9-26-16/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYROMQWLXAGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

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